Rocaglaol

Vue d'ensemble

Description

Rocaglaol is a substance used for research and development purposes . It is not advised for medicinal, household, or other uses .

Synthesis Analysis

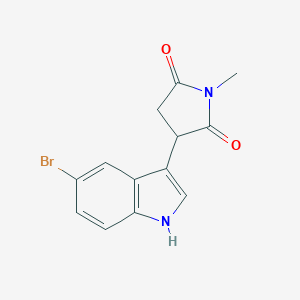

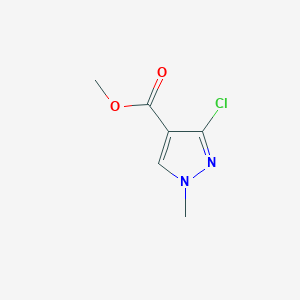

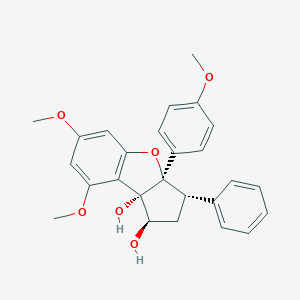

A synthetic analogue of Rocaglaol has been developed . The synthesis process involves the use of a dual-metal-catalyzed asymmetric allylation of benzofuran-3(2H)-one .Molecular Structure Analysis

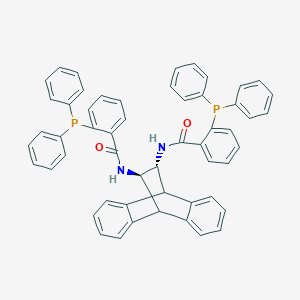

Rocaglaol is a type of flavagline, which are formed by the cycloaddition of a flavonoid nucleus with a cinnamic acid moiety . It has a molecular formula of C26H26O6 and a molecular weight of 434.48 .Chemical Reactions Analysis

Flavaglines, including Rocaglaol, are formed by the cycloaddition of a flavonoid nucleus with a cinnamic acid moiety . Rocagloic acid is a biosynthetic precursor from which aglafoline- and rocaglamide-type cyclopentabenzofurans can be derived, while those of the rocaglaol-type are the result of decarboxylation .Physical And Chemical Properties Analysis

Rocaglaol is a powder with a molecular formula of C26H26O6 and a molecular weight of 434.48 . It is recommended that stock solutions, once prepared, are stored aliquoted in tightly sealed vials and used within 1 month .Applications De Recherche Scientifique

Anticancer Activity

Specific Scientific Field

Oncology and cancer research.

Summary

Rocaglaol exhibits potent anticancer activity against various tumor cell lines. It is particularly effective in inhibiting cancer cell proliferation.

Experimental Procedures

Results

- Rocaglaol has comparable cytotoxicity to natural anticancer compounds like paclitaxel (Taxol®) and camptothecin without affecting normal cells .

Neurofibromatosis Treatment

Specific Scientific Field

Neurology and neurofibromatosis research.

Summary

Rocaglaol derivatives, such as DDR, have been investigated for their potential in treating neurofibromatosis-related tumors (e.g., malignant peripheral nerve sheath tumors, schwannomas, meningiomas).

Experimental Procedures

Results

Stereodivergent Synthesis

Specific Scientific Field

Organic chemistry and synthetic methodology.

Summary

Researchers have developed a stereodivergent synthesis method for rocaglaol, enabling access to multiple stereoisomers.

Experimental Procedures

Results

Safety And Hazards

Rocaglaol is for R&D use only and is not advised for medicinal, household, or other uses . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Orientations Futures

Recent research has focused on the stereodivergent total synthesis of Rocaglaol . This research has led to the development of a dual-metal-catalyzed asymmetric allylation of benzofuran-3(2H)-one, which has enabled the synthesis of eight stereoisomers of Rocaglaol . This research is expected to contribute to the understanding of the structure-activity relationships of Rocaglaol .

Propriétés

IUPAC Name |

(1R,3S,3aR,8bS)-6,8-dimethoxy-3a-(4-methoxyphenyl)-3-phenyl-2,3-dihydro-1H-cyclopenta[b][1]benzofuran-1,8b-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H26O6/c1-29-18-11-9-17(10-12-18)26-20(16-7-5-4-6-8-16)15-23(27)25(26,28)24-21(31-3)13-19(30-2)14-22(24)32-26/h4-14,20,23,27-28H,15H2,1-3H3/t20-,23+,25+,26-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRVZOJQBRVGMMK-HCBGRYSISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C23C(CC(C2(C4=C(O3)C=C(C=C4OC)OC)O)O)C5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)[C@]23[C@@H](C[C@H]([C@]2(C4=C(O3)C=C(C=C4OC)OC)O)O)C5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H26O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Rocaglaol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5,6-Dihydroxybenzo[b][1]benzazepine-11-carboxamide](/img/structure/B189952.png)

![2-Bromo-5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine](/img/structure/B189953.png)